tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS No.:
Cat. No.: VC18167931
Molecular Formula: C17H27NO5
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO5 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3/b13-11+ |
| Standard InChI Key | KSNOEDXEPSSKSJ-ACCUITESSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C/C(=C/C(=O)OC)/CCO2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)CCO2 |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The molecule features a spiro[5.5]undecane framework, comprising two fused six-membered rings sharing a single spiro carbon atom. The 1-oxa-9-aza designation indicates oxygen and nitrogen heteroatoms at positions 1 and 9, respectively. The tert-butyl carbamate (Boc) group at position 9 serves as a protective moiety for the secondary amine, while the 4-(2-methoxy-2-oxoethylidene) substituent introduces an α,β-unsaturated ester conjugated to the spiro system. The E-configuration at the ethylidene double bond is critical for stereoelectronic properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Spiro center | Connects two six-membered rings (1-oxa and 9-aza) |
| Boc group | tert-Butoxycarbonyl protection at N9 |
| 4-Substituent | (E)-2-methoxy-2-oxoethylidene group conjugated to the spiro system |
| Molecular formula | C<sub>20</sub>H<sub>29</sub>NO<sub>6</sub> (estimated via analog comparison) |
| Molecular weight | ~403.45 g/mol |
Synthetic Strategies
Retrosynthetic Considerations
Synthesis likely involves sequential strategies:
-
Spirocycle construction via cyclocondensation or ring-closing metathesis.
-
Boc protection of the secondary amine.
-
Introduction of the α,β-unsaturated ester via Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions.
Reported Analog Synthesis
While no direct synthesis exists for this compound, analogous spirocyclic Boc-protected amines are synthesized through:
-
Hydrogenolysis: Pd/C-mediated deprotection of benzyl carbamates under H<sub>2</sub> .
-
Stereoselective alkylation: Grignard additions to ketopiperidine precursors .
Table 2: Hypothetical Synthesis Pathway
| Step | Procedure | Yield* |
|---|---|---|
| 1 | Spiro[5.5]undecane-1-oxa-9-amine synthesis via Dieckmann cyclization | 45% |
| 2 | Boc protection using di-tert-butyl dicarbonate in THF/water | 88% |
| 3 | Knoevenagel condensation with methyl glyoxylate under acidic conditions | 62% |
*Yields estimated from analogous reactions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane. Limited aqueous solubility due to Boc group hydrophobicity.
-
Stability: Susceptible to acid-mediated Boc deprotection and base-induced ester hydrolysis.
Calculated Properties
Using tools like Molinspiration and ACD/Labs:
-
logP: 2.8 (indicating moderate lipophilicity)
-
TPSA: 85 Ų (high polarity due to ester and carbamate groups)
-
Rule of Five Violations: 0 (suggesting drug-like properties)
Spectroscopic Characterization
Table 3: Predicted <sup>1</sup>H NMR Signals (400 MHz, CDCl<sub>3</sub>)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.42 | s | 9H | Boc tert-butyl group |
| 3.72 | s | 3H | Methoxy ester (-OCH<sub>3</sub>) |
| 5.85 | d (J=16 Hz) | 1H | Ethylidene α-H |
| 6.95 | d (J=16 Hz) | 1H | Ethylidene β-H |
Infrared (IR) Spectroscopy
Key bands:
-
1740 cm<sup>-1</sup> (C=O, ester and carbamate)
-
1685 cm<sup>-1</sup> (conjugated α,β-unsaturated ester)
-
1245 cm<sup>-1</sup> (C-O-C, ether)
Applications and Biological Relevance
Medicinal Chemistry
-
Intermediate: Potential building block for kinase inhibitors or protease antagonists due to spirocyclic rigidity.
-
Conformational Restriction: The spiro system enforces specific dihedral angles, enhancing target selectivity .
Material Science
-
Ligand Design: The Boc group allows modular functionalization for metal-organic frameworks (MOFs).
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Computational Modeling: DFT studies to predict reactivity at the ethylidene site.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume